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Compound of Interest

Compound Name: 2-Chloro-4-(pyridin-3-yl)pyrimidine

Cat. No.: B1279729

An In-depth Technical Guide to 2-Chloro-4-
(pyridin-3-yl)pyrimidine

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of
interest to researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

2-Chloro-4-(pyridin-3-yl)pyrimidine, with the CAS number 483324-01-2, is a substituted
pyrimidine featuring a chloro group at the 2-position and a pyridin-3-yl group at the 4-position.
[1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 2-chloro-4-(pyridin-3-yl)pyrimidine[1]

CAS Number 483324-01-2[1][2]

Molecular Formula CoHeCIN3[1][2]

Molecular Weight 191.62 g/mol [1][2]

inChi INChl=1S/C9H6CIN3/c10-9-12-5-3-8(13-9)7-2-
1-4-11-6-7/h1-6H[1]

InChlKey MGQROXOMFRGAOY-UHFFFAOYSA-N[1]

Canonical SMILES C1=CC(=CN=C1)C2=NC(=NC=C2)CI[3]

A compilation of its physical and computed physicochemical properties is presented in Table 2.
It is important to note that much of the publicly available data is predicted rather than
experimentally determined.

Table 2: Physical and Chemical Properties

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/11805543
https://pubchem.ncbi.nlm.nih.gov/compound/11805543
https://www.echemi.com/produce/pr24111232456-2-chloro-4-pyridin-3-ylpyrimidine.html
https://pubchem.ncbi.nlm.nih.gov/compound/11805543
https://www.echemi.com/produce/pr24111232456-2-chloro-4-pyridin-3-ylpyrimidine.html
https://pubchem.ncbi.nlm.nih.gov/compound/11805543
https://www.echemi.com/produce/pr24111232456-2-chloro-4-pyridin-3-ylpyrimidine.html
https://pubchem.ncbi.nlm.nih.gov/compound/11805543
https://pubchem.ncbi.nlm.nih.gov/compound/11805543
https://pubchemlite.lcsb.uni.lu/e/compound/11805543
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory

Check Availability & Pricing

Property

Value

Source

Physical State

Solid (predicted)

General knowledge

Melting Point Not available (experimentally)
N ) 399.5 °C at 760 mmHg
Boiling Point ) [2]
(predicted)
Density 1.3 g/cm3 (predicted) [2]
Soluble in organic solvents like
ethanol and acetone (inferred o
- o General knowledge for similar
Solubility for similar compounds).[4]
) ) compounds
Sparingly soluble in water
(inferred).[4]
pKa Not available
XLogP3 1.8 (predicted) [1][2]
Flash Point 227.7 °C (predicted) [2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-4-(pyridin-3-

yl)pyrimidine is not readily available in the public domain, a general synthetic route can be

inferred from established methods for preparing substituted chloropyrimidines. A plausible

approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an

amidine, followed by chlorination. For instance, a substituted vinylogous amidine could be

cyclized with a suitable reagent, followed by treatment with a chlorinating agent like

phosphorus oxychloride (POCIs) to introduce the chloro group.

A generalized workflow for the synthesis and purification is depicted below.
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A generalized workflow for the synthesis and purification of 2-Chloro-4-(pyridin-3-
yl)pyrimidine.

Experimental Protocols

General Synthesis Protocol (Hypothetical):

A multi-step synthesis could be envisioned, starting from a readily available precursor like 3-
acetylpyridine.

e Enaminone Formation: 3-acetylpyridine is reacted with a formylating agent, such as
dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

o Pyrimidine Ring Formation: The resulting enaminone is then cyclized with a suitable amidine
source, such as guanidine, to form the 2-amino-4-(pyridin-3-yl)pyrimidine.

o Diazotization and Chlorination: The amino group can be converted to a chloro group via a
Sandmeyer-type reaction, involving diazotization with a nitrite source in the presence of a
chloride source. Alternatively, the corresponding hydroxypyrimidine can be treated with a
chlorinating agent like phosphorus oxychloride.

General Purification Protocol:

o Recrystallization: The crude product can be purified by recrystallization from a suitable
solvent system. Common solvents for similar heterocyclic compounds include ethanol, ethyl
acetate, or mixtures of hexane and ethyl acetate.[5][6] The crude solid is dissolved in a
minimal amount of hot solvent, and the solution is allowed to cool slowly to induce
crystallization, leaving impurities in the mother liquor. The purified crystals are then collected
by filtration.[5][7]

o Column Chromatography: For higher purity, silica gel column chromatography can be
employed. A suitable eluent system, such as a gradient of ethyl acetate in hexane, would be
used to separate the desired product from byproducts and unreacted starting materials.

Spectral Data

While specific spectral data with peak assignments for 2-Chloro-4-(pyridin-3-yl)pyrimidine
are not publicly available, typical spectral characteristics can be anticipated based on its
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structure.

Table 3: Anticipated Spectral Data

Technique

Expected Features

1H NMR

Aromatic protons on the pyrimidine and pyridine
rings would appear in the downfield region
(typically & 7.0-9.5 ppm). The number of signals
and their splitting patterns would correspond to

the unique protons in the molecule.

13C NMR

Signals corresponding to the nine carbon atoms
would be observed. The carbon attached to the
chlorine atom would likely appear in the range of
0 150-165 ppm. Aromatic carbons would
resonate in the & 120-160 ppm region.

Mass Spectrometry

The mass spectrum would show a molecular ion
peak (M*) and a characteristic M+2 peak with
an intensity of approximately one-third of the M+

peak, due to the presence of the 37Cl isotope.[8]

Infrared (IR)

Characteristic absorption bands for C=C and
C=N stretching vibrations of the aromatic rings
would be expected in the 1400-1600 cm™1
region. A C-ClI stretching vibration would likely

be observed in the fingerprint region.

Chemical Reactivity and Stability

The chemical reactivity of 2-Chloro-4-(pyridin-3-yl)pyrimidine is primarily dictated by the

electron-deficient nature of the pyrimidine ring and the presence of a good leaving group

(chloride) at the 2-position.

Nucleophilic Aromatic Substitution (SNAr):

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. This is a

common reaction for chloropyrimidines and is a key transformation for the synthesis of various
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derivatives.[9] The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2
and C4 positions towards nucleophilic attack. Generally, the C4 position is more reactive than
the C2 position in nucleophilic substitution on pyrimidines.[10]

2-Chloro-4-(pyridin-3-yl)pyrimidine

2-Substituted-4-(pyridin-3-yl)pyrimidine HCI

Nucleophile (Nu-H)
(e.g., R-NH2, R-OH, R-SH)

Click to download full resolution via product page

Expected nucleophilic aromatic substitution reaction.

Stability:

Substituted chloropyrimidines are generally stable under standard conditions. However, they
can be sensitive to moisture and strong acids or bases, which can promote hydrolysis of the
chloro group. For long-term storage, it is advisable to keep the compound in a tightly sealed
container in a cool, dry, and dark place.

Biological Properties and Potential Applications
The pyridinylpyrimidine scaffold is a common motif in medicinal chemistry, with many
derivatives exhibiting a range of biological activities.

Metabolism:

The metabolic fate of 2-Chloro-4-(pyridin-3-yl)pyrimidine has not been specifically reported.
However, based on studies of similar heterocyclic compounds, metabolism in the liver is
expected.[11][12][13] Potential metabolic pathways could include oxidation of the pyridine or
pyrimidine rings, mediated by cytochrome P450 enzymes, or conjugation reactions.[11][14]

Signaling Pathway Interactions:

The pyrimidine core is a key structural feature in many kinase inhibitors.[15][16][17] These
inhibitors often function by competing with ATP for binding to the kinase domain of enzymes
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involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many
diseases, including cancer. The pyridinylpyrimidine scaffold of this compound makes it a
candidate for investigation as a kinase inhibitor.

Generic Kinase Signaling Pathway

2-Chloro-4-(pyridin-3-yl)pyrimidine
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Conceptual diagram of a pyridinylpyrimidine as a kinase inhibitor.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-Chloro-4-(pyridin-3-yl)pyrimidine is associated with the following hazard
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statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment
(gloves, safety glasses, and a lab coat), should be observed when handling this compound.
Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Chloro-4-(pyridin-3-yl)pyrimidine is a valuable building block for the synthesis of more
complex molecules with potential applications in drug discovery. Its key features include a
reactive chloro group amenable to nucleophilic substitution and a pyridinylpyrimidine scaffold
that is present in numerous biologically active compounds. Further experimental investigation
into its physical properties, detailed synthetic optimization, and comprehensive biological
evaluation are warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://files.blogs.baruch.cuny.edu/wp-content/blogs.dir/10689/files/2025/01/Recrystallization.pdf
http://www.chem.rochester.edu/notvoodoo/pages/purification.php?page=crystallization
https://www.researchgate.net/post/How_to_Purify_an_organic_compound_via_recrystallization_or_reprecipitation
https://webbook.nist.gov/cgi/inchi?ID=C1722129&Mask=200
https://www.gacariyalur.ac.in/econtent/Chemistry/pg/PG-II-P16CH31.pdf
https://chemistry.stackexchange.com/questions/80995/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity
https://pubmed.ncbi.nlm.nih.gov/7618354/
https://pubmed.ncbi.nlm.nih.gov/7618354/
https://www.researchgate.net/publication/365064746_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes
https://pubmed.ncbi.nlm.nih.gov/27636111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279414/
https://www.mdpi.com/1420-3049/23/7/1675
https://pubmed.ncbi.nlm.nih.gov/39828961/
https://pubmed.ncbi.nlm.nih.gov/39828961/
https://pubmed.ncbi.nlm.nih.gov/39828961/
https://www.benchchem.com/product/b1279729#physical-and-chemical-properties-of-2-chloro-4-pyridin-3-yl-pyrimidine
https://www.benchchem.com/product/b1279729#physical-and-chemical-properties-of-2-chloro-4-pyridin-3-yl-pyrimidine
https://www.benchchem.com/product/b1279729#physical-and-chemical-properties-of-2-chloro-4-pyridin-3-yl-pyrimidine
https://www.benchchem.com/product/b1279729#physical-and-chemical-properties-of-2-chloro-4-pyridin-3-yl-pyrimidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1279729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

